Aminophosphinic acid

Description

Properties

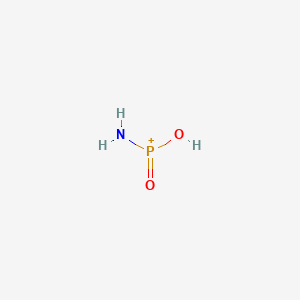

Molecular Formula |

H3NO2P+ |

|---|---|

Molecular Weight |

80.003 g/mol |

IUPAC Name |

amino-hydroxy-oxophosphanium |

InChI |

InChI=1S/H2NO2P/c1-4(2)3/h(H2-,1,2,3)/p+1 |

InChI Key |

MECYFOLKBMTZDY-UHFFFAOYSA-O |

Canonical SMILES |

N[P+](=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Key Catalytic Systems and Yields

Alternative Routes :

-

Direct addition of H₃PO₃ to imines under thermal conditions (80–180°C) forms APONs (aminophosphonic acids) .

-

Microwave-assisted synthesis enables solvent-free, rapid production of bis-APhAs (e.g., 95 , 96 ) with >85% yields .

Reaction Mechanisms

Two primary pathways dominate APhA formation:

-

Iminic Route :

-

α-Hydroxyphosphonate Route :

Mechanistic Variations :

-

Halogen Activation : Iodine promotes imine protonation, enhancing electrophilicity for phosphite addition .

-

Reductive Side Reactions : Less basic amines (pKₐ < 7) undergo competitive N-methylation with H₃PO₂ oxidation to H₃PO₃ .

Functionalization and Post-Synthetic Modifications

APhAs undergo diverse transformations:

Oxidative Dephosphonylation

Exposure to aqueous halogens cleaves the Cα–P bond, yielding H₃PO₄ and NH₃ :

Reactivity Trend : Br₂ ≈ Cl₂ > I₂ (slower kinetics for iodine) .

Bis- and Tris-Derivatives

-

Double Phospha-Mannich Reactions : Paraformaldehyde + diethyl phosphite → bis-phosphonates (2a–f ) .

-

Tris-Phosphonates : Tris(phosphonoylmethyl)amine (6 ) synthesized via sequential condensations .

Solvolysis and Deprotection

-

Dipeptide Analogues : Acidic hydrolysis (HCl/MeOH) removes ester groups, yielding bioactive phosphonic acids (e.g., cathepsin C inhibitors) .

Side Reactions and Byproduct Formation

Comparison with Similar Compounds

α-Aminophosphonic Acids

- Structure: Replace the carboxylic group of amino acids with a phosphonic acid (-PO(OH)₂) group. The phosphorus atom adopts a tetrahedral geometry .

- Function : Broad biological activity, including enzyme inhibition (e.g., alkaline phosphatase), antibacterial, and antiviral effects. Less effective than phosphinic acids in mimicking the peptide hydrolysis transition state due to higher acidity and steric bulk .

- Synthesis : Often via Kabachnik–Fields or phospha-Mannich reactions, which lack the stereochemical control seen in phosphinic acid synthesis .

Phosphonopeptides

- Structure : Incorporate phosphonate esters (-PO(OR)₂) or phosphonic acids into peptide backbones.

- Function: Used as non-hydrolysable phosphate analogs but exhibit lower binding affinity compared to phosphinic acids. For example, phosphonopeptide inhibitors of HIV protease show moderate activity compared to phosphinic transition-state analogs .

- Synthesis: Typically involve coupling N-protected amino acids with phosphonate precursors, requiring additional protection/deprotection steps .

Hydroxamic Acids

- Structure : Contain a -CONHOH group, enabling metal chelation.

- Function : Widely used as metalloprotease inhibitors (e.g., matrix metalloproteinases). However, they lack the transition-state mimicry of phosphinic acids, leading to lower specificity. For instance, acetohydroxamic acid has a Ki of 23.2 μM against H. pylori urease, versus 0.294 μM for phosphinic acid derivatives .

Table 1: Inhibition Constants (Ki) of Selected Compounds

Key Findings:

- Aminophosphinic acids exhibit superior potency due to their transition-state analog properties and stable metal chelation .

- Phosphonopeptides and α-aminophosphonic acids are less effective but easier to synthesize .

Preparation Methods

One-Pot Multi-Step Synthesis via Silylated Intermediates

The one-pot synthesis of α-aminophosphonic acids, as demonstrated by chlorotrimethylsilane (TMSCl)-mediated condensations, offers a template for aminophosphinic acid preparation. In this method, carbonyl compounds react with primary amines to form azomethine intermediates, which subsequently undergo phosphorylation using tris(trimethylsilyl) phosphite [(TMS)₃P]. Final cleavage with methanol–water yields α-aminophosphonic acids in 73–89% yields .

For aminophosphinic acids, replacing tris(trimethylsilyl) phosphite with silylated phosphinic acid derivatives (e.g., (TMS)₂PH(O)) could enable analogous P–C bond formation. However, the reduced electrophilicity of phosphinic acid precursors may necessitate harsher conditions or alternative catalysts. A comparative analysis of reaction parameters is summarized in Table 1.

Table 1: Comparison of Phosphonic vs. Phosphinic Acid Synthesis Conditions

Nucleophilic Additions to Azirine Derivatives

The regioselective addition of oxygen and sulfur nucleophiles to phosphorus-substituted 2H-azirines has been employed to synthesize α-aminophosphine oxides and phosphonates . For example, phenols react with 2H-azirine phosphonate 1e to form allylic α-aminophosphonates, albeit with instability issues requiring in situ sulfonylation .

Adapting this method for aminophosphinic acids would involve substituting azirine phosphonates with azirine phosphinic esters. The electron-withdrawing nature of the phosphinic group (compared to phosphonate) might alter regioselectivity, favoring C–N bond cleavage pathways. Computational studies could predict the feasibility of such substitutions.

The activation of quinoline and isoquinoline heterocycles via N-acyliminium ions enables the introduction of phosphonate groups at the α-position of nitrogen . For instance, N-Cbz-3,4-dihydro-2(1H)-quinolinone 8 undergoes reduction and phosphonylation to yield tetrahydroquinoline-2-phosphonic acid 4 in 74% overall yield .

For phosphinic acids, replacing diethyl phosphite with dialkyl phosphinic acid esters (e.g., diethyl phenylphosphinate) during the phosphonylation step could generate the desired products. However, the steric bulk of phosphinic esters might hinder nucleophilic attack on the N-acyliminium ion, necessitating larger reaction volumes or elevated temperatures.

Asymmetric Synthesis Using Chiral Catalysts

Chiral phosphoric acids catalyze the enantioselective Friedel–Crafts addition of indoles to Nps-imino phosphonates, yielding α-aminophosphonic acids with >90% enantiomeric excess (ee) . The Nps (N-2-nitrophenylsulfenyl) group facilitates both reactivity and subsequent deprotection.

Extending this methodology to aminophosphinic acids would require synthesizing Nps-imino phosphinic esters. The increased acidity of the P–H bond in phosphinic derivatives (compared to P–O in phosphonates) might complicate chiral induction, demanding tailored catalysts.

Three-Component Condensation (Mannich-Type Reaction)

Adenine-containing α-aminophosphonic acids are synthesized via one-pot condensation of adenine, aldehydes, and triphenyl phosphite in acetic acid/xylene . This method achieves moderate yields (50–65%) and avoids isolation of intermediates.

For phosphinic acids, replacing triphenyl phosphite with triphenyl phosphinite (Ph₂P(O)H) could enable analogous P–C bond formation. However, the lower nucleophilicity of phosphinites may require Lewis acid co-catalysts (e.g., ZnCl₂) to activate the aldehyde component.

Hydrolysis of Phosphinic Acid Esters

Patent literature describes the hydrolysis of phosphonic acid esters (e.g., diethyl aminomethylphosphonate) using 48% HBr or alcoholic KOH . For phosphinic acid esters (R₂P(O)OR'), similar conditions could cleave the ester moiety, though the stability of the P–C bond under acidic/basic conditions warrants investigation.

Table 2: Hydrolysis Conditions for Phosphonic vs. Phosphinic Acid Esters

Q & A

Q. What are the primary synthetic methodologies for aminophosphinic acids, and how do reaction conditions influence product stereochemistry?

Aminophosphinic acids are commonly synthesized via the Kabachnik-Fields reaction, involving imine intermediates phosphorylated by dialkyl phosphites . Microwave-assisted methods can enhance reaction efficiency and yield, particularly for α-aryl-α-aminophosphonates . Stereochemical outcomes depend on catalysts (e.g., chiral ligands) and solvent polarity. For instance, enantioselective phosphorylation of imines requires chiral catalysts to control α-carbon configuration, which directly impacts biological activity .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing aminophosphinic acids and their derivatives?

Key techniques include:

- FT-IR spectroscopy to confirm P=O and P-N bond formation .

- X-ray crystallography for absolute stereochemical determination, critical for structure-activity studies .

- Thermogravimetric analysis (TGA) to assess thermal stability, with weight loss profiles varying by functional groups (e.g., 58–60% loss at 800°C for styrene-based polymers) .

- NMR spectroscopy (¹H, ¹³C, ³¹P) to resolve substituent effects on phosphorus centers .

Q. How do researchers model adsorption isotherms for aminophosphinic acid-based polymers in environmental applications?

Adsorption capacity (e.g., for pharmaceuticals like acetylsalicylic acid) is modeled using Langmuir, Freundlich, and Sips isotherms. Langmuir models suggest monolayer adsorption, with maximum capacities (e.g., 0.236 mmol/g for AAP1 polymers) influenced by amine substituents . Discrepancies between models may arise from heterogeneous surface interactions, requiring multi-parameter validation .

Advanced Research Questions

Q. What strategies address contradictions in enantioselective synthesis yields reported across studies?

Disparities in enantiomeric excess (ee) often stem from catalyst design and reaction optimization. For example, chiral BINOL-derived catalysts may improve ee in phosphorylated imines, but solvent choice (e.g., toluene vs. THF) and temperature can alter transition-state kinetics . Comparative studies using kinetic resolution or asymmetric induction protocols are recommended to identify optimal conditions .

Q. How do aminophosphinic acids interact with biomolecules like serum albumin, and what methodological frameworks validate these interactions?

Fluorescence quenching and molecular docking simulations are used to study binding mechanisms. For example, aminophosphinic acids exhibit static quenching with bovine serum albumin (BSA), driven by hydrophobic and hydrogen-bonding interactions . Stern-Volmer plots and thermodynamic parameters (ΔH, ΔS) differentiate binding modes, while docking simulations predict binding sites (e.g., subdomain IIA of BSA) .

Q. What experimental design considerations are critical for evaluating aminophosphinic acids as enzyme inhibitors or transition-state analogues?

- Substrate specificity assays : Use kinetic studies (e.g., Michaelis-Menten plots) to compare inhibitor efficacy across enzyme isoforms .

- Transition-state mimicry : Optimize phosphonate/phosphinic acid groups to match tetrahedral intermediate geometry in proteases .

- In vivo vs. in vitro validation : Address discrepancies by correlating IC₅₀ values with cellular uptake studies .

Q. How can researchers resolve contradictions in adsorption efficiency data for this compound-based adsorbents?

Variability in maximum adsorption capacities (e.g., AAP1 vs. AAP3 polymers) may arise from amine group basicity and pore structure. Advanced characterization (e.g., BET surface area analysis) and competitive adsorption studies with co-pollutants (e.g., heavy metals) are essential to isolate contributing factors .

Methodological Guidance

What frameworks assist in formulating rigorous research questions for this compound studies?

Apply the PICO framework (Population, Intervention, Comparison, Outcome) for hypothesis-driven projects. Example:

- Population : α-Aminophosphinic acid derivatives.

- Intervention : Enantioselective synthesis using chiral catalysts.

- Comparison : Racemic vs. enantiopure products.

- Outcome : Enantiomeric excess and biological activity correlation .

Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How should researchers troubleshoot low yields in Kabachnik-Fields reactions?

- Step 1 : Verify stoichiometry of amine, carbonyl, and phosphite reagents.

- Step 2 : Optimize solvent polarity (e.g., acetonitrile for polar intermediates).

- Step 3 : Screen Lewis acid catalysts (e.g., ZnCl₂) to stabilize imine intermediates .

Data Sources and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.